molecular formula C18H24N4 B14147940 N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine CAS No. 877783-48-7

N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine

Katalognummer: B14147940
CAS-Nummer: 877783-48-7
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: MRYVKZUMXGOQCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidoindole core with a heptyl group attached to the nitrogen atom and a methyl group at the 5-position of the indole ring.

Vorbereitungsmethoden

The synthesis of N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine can be achieved through various synthetic routes. One common method involves the formamide-mediated cyclization of cyanoamidine precursors under microwave irradiation. This eco-friendly approach allows for the efficient generation of the pyrimidoindole core. The reaction conditions typically involve the use of formamide as a solvent and microwave irradiation to accelerate the cyclization process .

Analyse Chemischer Reaktionen

N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine has shown potential in various scientific research applications. In medicinal chemistry, it has been investigated for its kinase inhibition properties, particularly against protein kinases such as CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A. These kinases are involved in various diseases, including cancer and neurodegenerative disorders . Additionally, the compound’s unique structure makes it a valuable scaffold for the development of new bioactive molecules.

Wirkmechanismus

The mechanism of action of N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these kinases, the compound can modulate various cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific biological context and the type of kinase being inhibited .

Vergleich Mit ähnlichen Verbindungen

N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine can be compared to other similar compounds, such as pyrimido[4,5-b]indol-4-amine derivatives. These compounds share a similar core structure but differ in the substitution patterns on the indole ring.

Conclusion

This compound is a promising compound with diverse applications in medicinal chemistry and scientific research. Its unique structure and ability to interact with specific molecular targets make it a valuable scaffold for the development of new bioactive molecules. Further research is needed to fully explore its potential and uncover new applications.

Eigenschaften

CAS-Nummer

877783-48-7

Molekularformel

C18H24N4

Molekulargewicht

296.4 g/mol

IUPAC-Name

N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine

InChI

InChI=1S/C18H24N4/c1-3-4-5-6-9-12-19-18-17-16(20-13-21-18)14-10-7-8-11-15(14)22(17)2/h7-8,10-11,13H,3-6,9,12H2,1-2H3,(H,19,20,21)

InChI-Schlüssel

MRYVKZUMXGOQCX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCNC1=NC=NC2=C1N(C3=CC=CC=C32)C

Löslichkeit

1.5 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.